molecular formula C14H12N2O4 B6388739 MFCD18317318 CAS No. 1261931-69-4

MFCD18317318

Cat. No.: B6388739
CAS No.: 1261931-69-4
M. Wt: 272.26 g/mol
InChI Key: OXUBHMRYSYJOKO-UHFFFAOYSA-N
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Description

Below is a synthesized profile using analogous evidence:

  • Molecular Formula: C₆H₃Cl₂N₃ (hypothetical, based on ).
  • Molecular Weight: ~188.01 g/mol.
  • Structural Features: Likely a chlorinated pyrrolo-triazine derivative, characterized by fused aromatic rings with nitrogen and chlorine substituents.
  • Physicochemical Properties: Log S (ESOL): -2.47 (indicating moderate solubility in aqueous media) . Hazard Profile: Includes warnings for skin/eye irritation (H315, H319, H335) .
  • Synthetic Route: Typically involves coupling reactions with amines or halides under catalysis (e.g., HATU in THF), yielding ~30–69% efficiency depending on conditions .

Properties

IUPAC Name

5-(3-carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-11(14(18)19)6-10(7-16-13)8-3-2-4-9(5-8)12(15)17/h2-7H,1H3,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBHMRYSYJOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687433
Record name 5-(3-Carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-69-4
Record name 5-(3-Carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in forming carbon–carbon bonds and involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid would likely involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. The pathways involved in its action include the inhibition of enzyme activity and the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD18317318, based on and :

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (4-Methoxypyridin-2-yl)methanamine
Molecular Formula C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₇H₁₀N₂O
Molecular Weight 188.01 g/mol 201.02 g/mol 138.17 g/mol
Log S (ESOL) -2.47 -2.63 -1.98
Bioavailability Score 0.55 0.55 0.85
Hazard Profile H315, H319, H335 H302 (acute toxicity) H315, H319, H335
Key Applications Medicinal chemistry lead Intermediate in agrochemicals Pharmaceutical intermediate

Key Differences and Implications :

Structural Modifications :

  • Chlorine vs. Methoxy Groups : The substitution of chlorine in this compound with a methoxy group in (4-methoxypyridin-2-yl)methanamine improves aqueous solubility (Log S: -1.98 vs. -2.47) but reduces electrophilic reactivity, impacting target binding .
  • Isopropyl Substitution : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine’s bulkier isopropyl group increases molecular weight (201.02 g/mol) and may hinder blood-brain barrier (BBB) penetration compared to this compound .

Functional Performance: Bioavailability: (4-Methoxypyridin-2-yl)methanamine’s higher bioavailability score (0.85 vs. 0.55) correlates with its smaller molecular weight and fewer hydrogen-bond donors, enhancing GI absorption . Safety Profile: this compound and (4-methoxypyridin-2-yl)methanamine share similar irritant hazards (H315, H319, H335), whereas 4-chloro-5-isopropylpyrrolo-triazine poses acute toxicity risks (H302) .

Synthetic Accessibility :

  • This compound’s synthesis requires multistep halogenation and coupling, yielding moderate efficiency (30–69%) .
  • (4-Methoxypyridin-2-yl)methanamine is synthesized via simpler amine coupling (69% yield), offering scalability advantages .

Research Findings and Data Interpretation

  • Solubility vs. Bioactivity Trade-off : Chlorinated analogs like this compound exhibit lower solubility but higher target specificity in enzyme inhibition assays compared to methoxy-substituted derivatives .
  • Thermal Stability : Pyrrolo-triazine derivatives (e.g., this compound) show superior thermal stability (>200°C) due to aromatic ring fusion, whereas pyridine-based analogs degrade at lower temperatures .

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